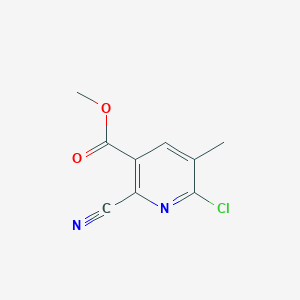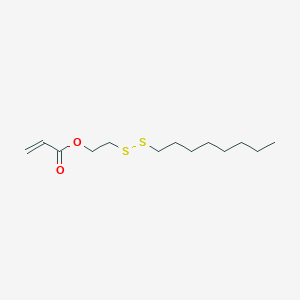
2-(Octyldisulfanyl)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octyldisulfanyl)ethyl acrylate is a chemical compound with the molecular formula C13H24O2S2. It is an ester of acrylic acid and is characterized by the presence of an octyldisulfanyl group attached to the ethyl acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyldisulfanyl)ethyl acrylate typically involves the reaction of 2-mercaptoethyl acrylate with octyl disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Octyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol groups.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
2-(Octyldisulfanyl)ethyl acrylate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedical Applications: Potential use in drug delivery systems and biomedical coatings
Mechanism of Action
The mechanism of action of 2-(Octyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond can undergo redox reactions, making it useful in responsive materials. The acrylate group can participate in radical polymerization, leading to the formation of polymers with specific properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acrylate: Similar in structure but lacks the disulfide group.
Methyl Acrylate: Another acrylate ester with a shorter alkyl chain.
2-Ethylhexyl Acrylate: Contains a longer alkyl chain compared to ethyl acrylate
Uniqueness
2-(Octyldisulfanyl)ethyl acrylate is unique due to the presence of the octyldisulfanyl group, which imparts distinct chemical and physical properties. This makes it suitable for applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C13H24O2S2 |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
2-(octyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H24O2S2/c1-3-5-6-7-8-9-11-16-17-12-10-15-13(14)4-2/h4H,2-3,5-12H2,1H3 |
InChI Key |
MKXBNKDJOPAHIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
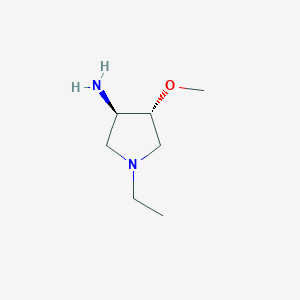
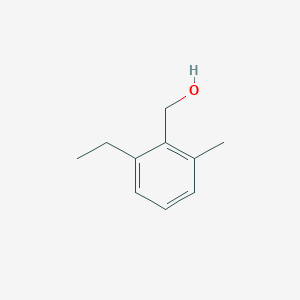
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)


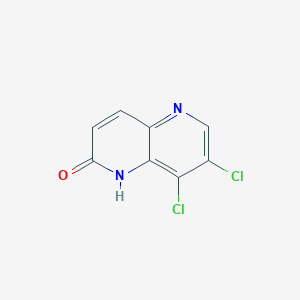
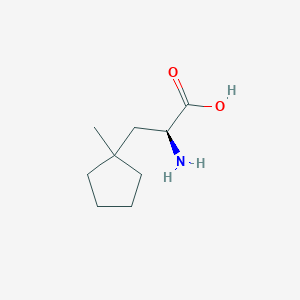
amine](/img/structure/B11759061.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)
